molecular formula C15H10Cl4N2O2 B156758 N,N'-bis(3,4-dichlorophenyl)propanediamide CAS No. 1677-30-1

N,N'-bis(3,4-dichlorophenyl)propanediamide

Cat. No.: B156758
CAS No.: 1677-30-1
M. Wt: 392.1 g/mol
InChI Key: USNJUUHHKPWGHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3,4-dichlorophenyl)propanediamide typically involves the reaction of 3,4-dichloroaniline with malonic acid derivatives under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for N,N’-bis(3,4-dichlorophenyl)propanediamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3,4-dichlorophenyl)propanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(3,4-dichlorophenyl)propanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(3,4-dichlorophenyl)malonamide
  • N,N’-bis(3,4-dichlorophenyl)succinamide
  • N,N’-bis(3,4-dichlorophenyl)glutaramide

Uniqueness

N,N’-bis(3,4-dichlorophenyl)propanediamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that may not be achievable with similar compounds .

Properties

IUPAC Name

N,N'-bis(3,4-dichlorophenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl4N2O2/c16-10-3-1-8(5-12(10)18)20-14(22)7-15(23)21-9-2-4-11(17)13(19)6-9/h1-6H,7H2,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNJUUHHKPWGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367956
Record name N~1~,N~3~-Bis(3,4-dichlorophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1677-30-1
Record name N1,N3-Bis(3,4-dichlorophenyl)propanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1677-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~,N~3~-Bis(3,4-dichlorophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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